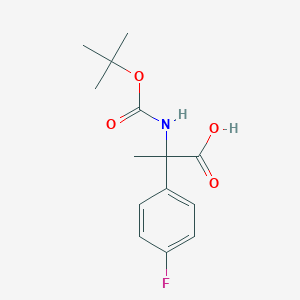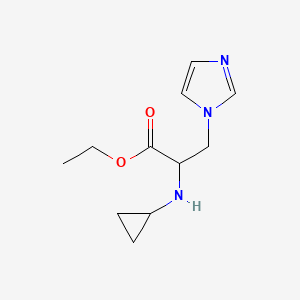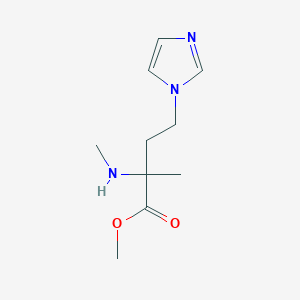![molecular formula C7H11NO2S2 B13533718 [5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine is a chemical compound with the molecular formula C7H11NO2S2 It is known for its unique structure, which includes a thiophene ring substituted with an ethanesulfonyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride as the sulfonylating agent.
Attachment of the Methanamine Group: The methanamine group is introduced through amination reactions, typically using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to ethanethiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [5-(Ethanesulfonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(Methylsulfonyl)thiophen-2-yl]methanamine
- [5-(Ethylsulfonyl)thiophen-2-yl]methanamine
- [5-(Propylsulfonyl)thiophen-2-yl]methanamine
Uniqueness
[5-(Ethanesulfonyl)thiophen-2-yl]methanamine is unique due to its specific ethanesulfonyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H11NO2S2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(5-ethylsulfonylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C7H11NO2S2/c1-2-12(9,10)7-4-3-6(5-8)11-7/h3-4H,2,5,8H2,1H3 |
Clé InChI |
UPCPELJCHDYGCD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(S1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)


![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)










